molecular formula C30H44N8O10S2 B1587269 Tocinoic acid CAS No. 34330-23-9

Tocinoic acid

Número de catálogo B1587269
Número CAS: 34330-23-9
Peso molecular: 740.9 g/mol
Clave InChI: ITRWUGOBSKHPTA-LYZHYIKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tocinoic acid , also known as [Ile3]-Pressinoic acid , is an intriguing compound with diverse applications. It is an oxytocin receptor antagonist and has been studied for its effects on oxytocin and 5-HT1A receptors in the context of prosocial effects induced by 3,4-methylenedioxymethamphetamine (MDMA) , commonly known as ecstasy . Additionally, Tocinoic acid serves as a test compound to investigate whether the release of protein disulfide isomerase activity is stimulated by activated platelets .


Molecular Structure Analysis

Tocinoic acid’s molecular formula is C30H44N8O10S2 , and its molecular weight is approximately 740.85 g/mol . The compound contains a ring structure similar to oxytocin, which plays a crucial role in its biological activity.


Physical And Chemical Properties Analysis

  • SMILES Notation : The SMILES string representation of Tocinoic acid is: CCC(C)C1NC(=O)C(Cc2ccc(O)cc2)NC(=O)C(N)CSSCC(NC(=O)C(CC(N)=O)NC(=O)C(CCC(N)=O)NC1=O)C(O)=O .

Aplicaciones Científicas De Investigación

1. Inhibition of Oxytocin

Tocinoic acid analogs, specifically derivatives with penicillamine, have been shown to inhibit the uterine activity of oxytocin. Studies on compounds like [1-beta-mercaptopropionic acid, 6-penicillamine] tocinoic acid (dPen6TA) and [1-beta, beta-dimethyl-beta-mercaptopropionic acid, 6-penicillamine] tocinoic acid (dPen1Pen6TA) indicate their potential as strong inhibitors of oxytocin's uterine activity, with the former acting as a mild agonist (Roy et al., 2009).

2. Carcinogenic Mechanisms

Tocinoic acid derivatives have been evaluated in the context of carcinogenic mechanisms, particularly in studies looking at nuclear receptor activation. The International Agency for Research on Cancer (IARC) included high-throughput screening data from the ToxCast program in their evaluations, which can be relevant for understanding the impact of tocinoic acid derivatives on carcinogenic processes (Chiu et al., 2018).

3. Lipid Characteristics in Food Processing

While not directly related to tocinoic acid, studies on lipid characteristics during the manufacturing process of food products like dry-cured Tocino provide insight into the biochemical processes involving similar compounds. These studies explore the impact of processing conditions on the composition and quality of food products, which can be indirectly relevant to understanding the behavior of tocinoic acid derivatives (Méndez-Cid et al., 2016).

4. Anticancer Potential

Research on tocinoic acid derivatives has also looked into their anticancer potential. For instance, gallic acid, a polyphenol, has been found to exhibit strong anticancer properties in various studies, which could provide a basis for exploring similar properties in tocinoic acid derivatives (Verma et al., 2013).

Propiedades

IUPAC Name

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRWUGOBSKHPTA-LYZHYIKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955883
Record name 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tocinoic acid

CAS RN

34330-23-9
Record name Tocinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
342
Citations
VJ Hruby, CW Smith, DK Linn, MF Ferger… - Journal of the …, 1972 - ACS Publications
… The reduced peptide was converted to purified tocinoic acid by oxidation, followed by partition … In tocinoic acid the CONH2 at position 6 is replaced with COOH. In deaminotocinoic acid …
Number of citations: 18 pubs.acs.org
NH Grant, DE Clark, EI Rosanoff - Biochemical and Biophysical Research …, 1973 - Elsevier
Pro-Leu-Gly-NH 2 , tocinoic acid ( Cys-Tyr-Ile-Gln-Asn-Cys -OH), and des-Cys-tocinoic acid (Cys-Tyr-Ile-Gln-Asn-OH) were studied for their effects on release of melanocyte stimulating …
Number of citations: 40 www.sciencedirect.com
SA Bower, ME Hadley, VJ Hruby - Biochemical and Biophysical Research …, 1971 - Elsevier
Synthetic tocinoic acid, the ring structure of oxytocin (L-Cys-L-Tyr-L-Ile-L-Gln-L-Asn-L-Cys-OH), inhibits MSH release from the rat pituitary in vitro at less than nanogram (10 −10 g/ml) …
Number of citations: 65 www.sciencedirect.com
M Thing, J Zhang, J Laurence, EM Topp - Journal of pharmaceutical …, 2010 - Elsevier
… interchange reactions of tocinoic acid (cycle Cys-Tyr-Ile-Gln- Asn-Cys; TA(ox)) and reduced glutathione (gGlu-Cys-Gly; GSH) in solution. Reaction products are reduced tocinoic acid (TA…
Number of citations: 11 www.sciencedirect.com
UMA ROY, D GAZIS, JD GLASS… - International journal of …, 1986 - Wiley Online Library
… Tocinoic acid analogs with penicillamine in place of one or … acid, 6-penicillarnine] tocinoic acid (dPen6TA) and [ 1~,~-… Oxytocin compared with tocinoic acid and the tripeptide tail …
Number of citations: 4 onlinelibrary.wiley.com
L Zhang, TD Williams, EM Topp - Journal of pharmaceutical …, 2009 - Wiley Online Library
… Calibration solutions of reduced tocinoic acid (TA(red)) were prepared by reduction of stock … The results demonstrate that the thiol/disulfide interchange reactions of tocinoic acid (TA(ox)) …
Number of citations: 6 onlinelibrary.wiley.com
CA Boicelli, AF Bradbury, J Feeney - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… for tocinoic acid will be valid also for tocinoic acid in the absence of lanthanide ions. Tocinoic Acid … The conformational information for the Cys(1) and Cys(6) fragments in tocinoic acid …
Number of citations: 3 pubs.rsc.org
MR Thompson, PD Callaghan, GE Hunt, JL Cornish… - Neuroscience, 2007 - Elsevier
… hydroxy-2-(di-n-propylamino)-tetraline) (8-OH-DPAT, 0.25 mg/kg, ip) increased social behavior in a similar way to MDMA and this effect was also significantly attenuated by tocinoic acid…
Number of citations: 300 www.sciencedirect.com
J Hlaváček, U Ragnarsson - Journal of Peptide Science: An …, 2001 - Wiley Online Library
… [4] in their solution synthesis of the tocinoic acid, in combination with the SASRIN and 2-… to be the best precursor for Nh-protected tocinoic acid of the ones examined in this paper. For …
Number of citations: 2 onlinelibrary.wiley.com
CA Pedersen, JA Ascher, YL Monroe, AJ Prange Jr - Science, 1982 - science.org
… The incidence of FMB in animals injected with oxytocin or tocinoic acid was statistically significant during all time periods (Table 1). Arginine vasopressin produced a significant …
Number of citations: 919 www.science.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.